molecular formula C16H20N2 B1522812 [(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1183462-81-8

[(3,5-Dimethylphenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B1522812
CAS No.: 1183462-81-8
M. Wt: 240.34 g/mol
InChI Key: RIZHPJZLPBGORC-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine is an organic compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . It is characterized by the presence of a dimethylphenyl group and a pyridinyl group attached to a central amine structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with 3-pyridylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various alkyl or aryl groups.

Scientific Research Applications

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(pyridin-2-yl)methylamine
  • (3,5-Dimethylphenyl)(pyridin-4-yl)methylamine
  • (3,4-Dimethylphenyl)(pyridin-3-yl)methylamine

Uniqueness

(3,5-Dimethylphenyl)(pyridin-3-yl)methylamine is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the pyridinyl group, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-4-18-16(14-6-5-7-17-11-14)15-9-12(2)8-13(3)10-15/h5-11,16,18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZHPJZLPBGORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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